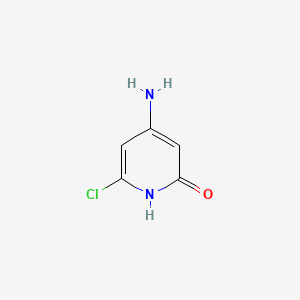

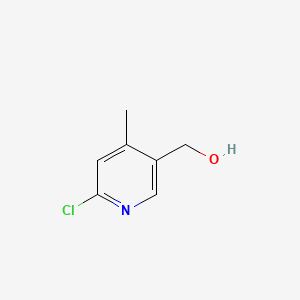

4-氨基-6-氯吡啶-2-醇

描述

“4-Amino-6-chloropyridin-2-ol” is an organic compound with the molecular formula C5H5ClN2O . It is a derivative of pyridine, characterized by the presence of an amino group (-NH2) and a chlorine atom (-Cl) attached to the pyridine ring .

Synthesis Analysis

A synthetic route to an important intermediate 4-amino-2,6-dichloropyridine was developed. Oxidation of 2,6-dichloropyridine as a starting material gave pyridine N -oxide derivative which was subjected to nitration followed by reduction. Subsequent nitration of the product and nucleophilic displacement reaction were carried out to afford fully substituted energetic pyridine derivatives .Molecular Structure Analysis

The molecular structure of “4-Amino-6-chloropyridin-2-ol” is determined by single-crystal X-ray diffraction (SC-XRD) analysis . The presence of both amino and chloro groups in the molecule renders it reactive towards nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .Chemical Reactions Analysis

The chemical reactions involving “4-Amino-6-chloropyridin-2-ol” are diverse, making it useful for a variety of applications. It has a high boiling point, indicating its stability under high temperatures. This compound is sparingly soluble in water, but it dissolves readily in many organic solvents such as ethanol, methanol, and acetone .Physical And Chemical Properties Analysis

“4-Amino-6-chloropyridin-2-ol” is a white to light yellow crystalline powder with a melting point of 90-94°C. It has a high boiling point of 153°C, indicating its stability under high temperatures. This compound is sparingly soluble in water, but it dissolves readily in many organic solvents such as ethanol, methanol, and acetone .科学研究应用

医药中间体

4-氨基-6-氯吡啶-2-醇: 是一种在合成各种医药化合物中具有重要价值的中间体。 它在创建基于吡啶的药物方面尤其有用,其中包括抗组胺药、抗炎药和镇静剂 . 该化合物中存在的氯基和氨基允许进行进一步的化学修饰,从而导致各种治疗剂。

农用化学合成

该化合物也应用于农用化学工业。它可用于合成除草剂和杀虫剂。 活性官能团的存在使其成为创建可以控制各种农业害虫的化合物的通用构建模块 .

染料制造

在染料工业中,4-氨基-6-氯吡啶-2-醇作为合成复杂染料的前体。这些染料用于对纺织品、皮革和其他材料进行染色。 该化合物的结构允许连接各种生色团,生色团负责染料的颜色特性 .

生物降解研究

相关化合物,3,5,6-三氯-2-吡啶醇 (TCP),是某些杀虫剂和除草剂的代谢产物,而4-氨基-6-氯吡啶-2-醇可能参与类似的生物降解途径。 关于 TCP 的研究表明,微生物降解是主要的解毒过程,这可能也适用于4-氨基-6-氯吡啶-2-醇 .

环境监测

由于它在杀虫剂和除草剂中的潜在用途,4-氨基-6-氯吡啶-2-醇可以在环境样品中进行监测,以跟踪污染并研究农业化学品对生态系统的影响 .

化学研究

作为一种氯化吡啶,4-氨基-6-氯吡啶-2-醇在化学研究中引起了人们的兴趣,用于研究卤素键、反应性和其他氯化有机化合物的性质。 这项研究可以导致新材料和化学过程的开发 .

材料科学

该化合物的独特结构可用于材料科学,开发具有特定性质的新材料,例如增强的热稳定性或导电性 .

分析化学

安全和危害

作用机制

Target of Action

It is known that pyrimidines, a class of compounds to which 4-amino-6-chloropyridin-2-ol belongs, exhibit a range of pharmacological effects including anti-inflammatory activities . These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .

Mode of Action

It is known that pyrimidines can inhibit the expression and activities of certain vital inflammatory mediators . This suggests that 4-Amino-6-chloropyridin-2-ol may interact with its targets to suppress inflammation.

Biochemical Pathways

Given the anti-inflammatory activities of pyrimidines , it can be inferred that the compound may affect pathways related to inflammation.

Result of Action

Based on the known anti-inflammatory effects of pyrimidines , it can be inferred that the compound may have a suppressive effect on inflammation at the molecular and cellular levels.

Action Environment

It is recommended to keep the compound in a dark place, sealed in dry conditions, and at a temperature of 2-8°c .

属性

IUPAC Name |

4-amino-6-chloro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c6-4-1-3(7)2-5(9)8-4/h1-2H,(H3,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGJGBNCIAXXTJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(NC1=O)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60729346 | |

| Record name | 4-Amino-6-chloropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60729346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227600-15-8 | |

| Record name | 4-Amino-6-chloropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60729346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B567539.png)

![6-Chloro-2-methylthiazolo[4,5-b]pyrazine](/img/structure/B567555.png)

![5-Bromo-6-fluoro-1-propyl-1H-benzo[d]imidazole](/img/structure/B567557.png)